REACTION_CXSMILES
|
[OH-:1].[Li+].[CH3:3][O:4][C:5]1[N:10]=[C:9]([C:11]#N)[CH:8]=[CH:7][C:6]=1[N:13]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14]1.[OH2:19]>>[CH3:3][O:4][C:5]1[N:10]=[C:9]([C:11]([OH:19])=[O:1])[CH:8]=[CH:7][C:6]=1[N:13]1[CH:17]=[C:16]([CH3:18])[N:15]=[CH:14]1 |f:0.1|
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Name
|
|
Quantity
|
52.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=N1)C#N)N1C=NC(=C1)C
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Name
|
|
Quantity
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464 mL
|
Type
|
reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
|
under reflux for three hours
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Duration
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3 h
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Type
|
WAIT
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Details
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The reaction solution was left
|
Type
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FILTRATION
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Details
|
The reaction solution was filtered through celite
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Type
|
WASH
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Details
|
the celite was washed with water (100 mL×4)
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Type
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ADDITION
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Details
|
Concentrated hydrochloric acid was added to the filtrate under ice-
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Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated powder was collected by filtration
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Type
|
WASH
|
Details
|
The resulting powder was washed with water
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Type
|
CUSTOM
|
Details
|
air-dried for three days
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=N1)C(=O)O)N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |